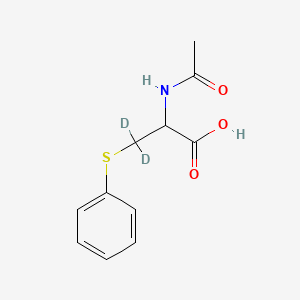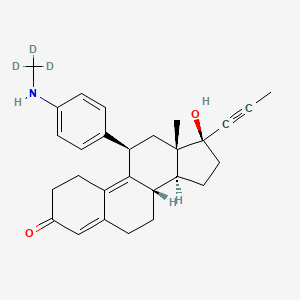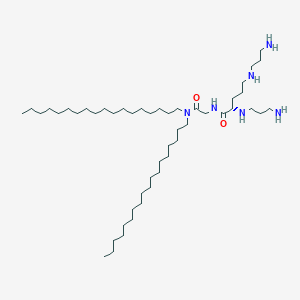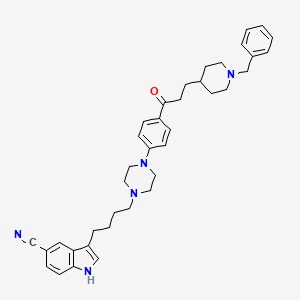
AChE-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE-IN-5 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-5 typically involves the reaction of specific piperazine derivatives with 1,3-dicarbonyl compounds. This process is mediated by manganese (III) acetate, resulting in the formation of dihydrofuran-piperazine hybrid compounds . The reaction conditions often include a solvent such as acetic acid and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of this compound.
Chemical Reactions Analysis
Types of Reactions
AChE-IN-5 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms of this compound.
Scientific Research Applications
AChE-IN-5 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase activity in various biological systems.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of biosensors for detecting acetylcholinesterase activity.
Mechanism of Action
AChE-IN-5 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s ability to hydrolyze acetylcholine. This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The molecular targets include the anionic site and the esteratic subsite of acetylcholinesterase, where this compound forms stable interactions .
Comparison with Similar Compounds
AChE-IN-5 is compared with other acetylcholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine . While all these compounds inhibit acetylcholinesterase, this compound is unique due to its specific binding affinity and inhibitory potency. Similar compounds include:
Donepezil: A reversible inhibitor with a long duration of action.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase.
Galantamine: An alkaloid that also modulates nicotinic receptors.
This compound stands out for its potential to provide more targeted inhibition with fewer side effects, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C38H45N5O |
|---|---|
Molecular Weight |
587.8 g/mol |
IUPAC Name |
3-[4-[4-[4-[3-(1-benzylpiperidin-4-yl)propanoyl]phenyl]piperazin-1-yl]butyl]-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C38H45N5O/c39-27-32-9-15-37-36(26-32)34(28-40-37)8-4-5-19-41-22-24-43(25-23-41)35-13-11-33(12-14-35)38(44)16-10-30-17-20-42(21-18-30)29-31-6-2-1-3-7-31/h1-3,6-7,9,11-15,26,28,30,40H,4-5,8,10,16-25,29H2 |
InChI Key |
GAESUMXHPCHJKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCC(=O)C2=CC=C(C=C2)N3CCN(CC3)CCCCC4=CNC5=C4C=C(C=C5)C#N)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


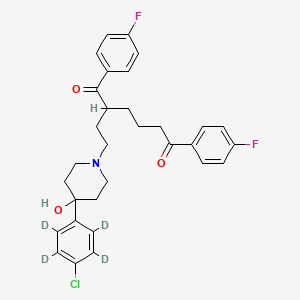
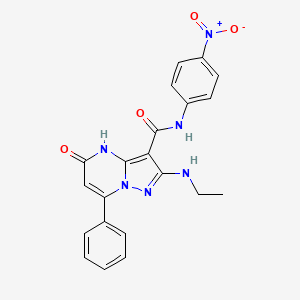
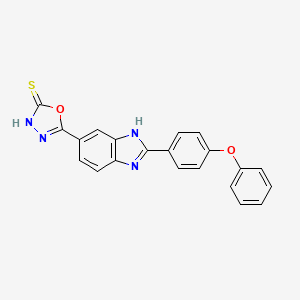

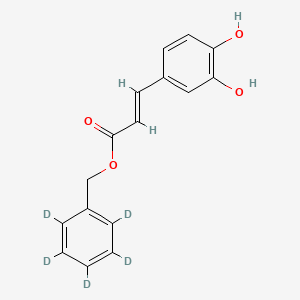
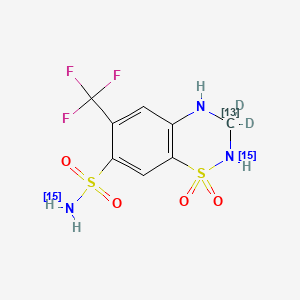
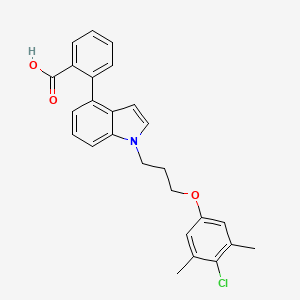
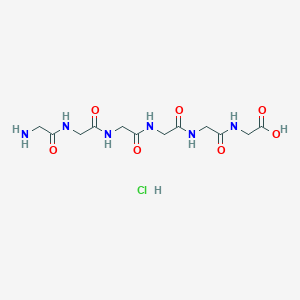
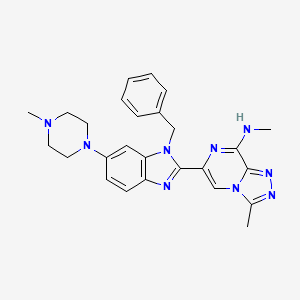
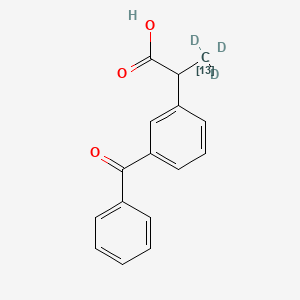
![4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one](/img/structure/B12414863.png)
